Hole Mobility Superiority Over NPB — Zero‑Field Comparison from Time‑of‑Flight and Spin‑Pump Measurements
α‑NPD delivers a zero‑bias hole mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹, measured by spin‑pump‑induced spin transport in thermally evaporated thin films [1]. In contrast, the closest structural analog NPB (N,N'‑bis(naphthalen‑1‑yl)‑N,N'‑bis(phenyl)benzidine) exhibits a zero‑field hole mobility of 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ determined by time‑of‑flight measurement under comparable conditions [2]. The resulting mobility ratio of ~4.6 × translates directly into lower driving voltages and reduced Joule heating in OLED devices when α‑NPD is employed as the hole‑transport layer.
| Evidence Dimension | Zero‑field / zero‑bias hole mobility |
|---|---|
| Target Compound Data | 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ (α‑NPD, spin‑pump measurement in thermally evaporated films) |
| Comparator Or Baseline | 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ (NPB, time‑of‑flight measurement in pure film) |
| Quantified Difference | ≈ 4.6‑fold higher mobility for α‑NPD |
| Conditions | Room temperature; α‑NPD data from spin‑pump‑induced spin transport; NPB data from time‑of‑flight with Poole–Frenkel analysis |
Why This Matters
Higher hole mobility directly reduces the voltage drop across the HTL, enabling lower operating voltages, improved power efficiency, and reduced thermal stress in OLEDs and other thin‑film devices.
- [1] E. Shikoh, et al. 'Spin current relaxation time in thermally evaporated naphthyl diamine derivative films.' arXiv:2311.12406 (2023). Zero‑bias mobility ≈ 1.2 × 10⁻³ cm² V⁻¹ s⁻¹. View Source
- [2] Charge mobility of mixed organic semiconductors: a NPB‑AlQ₃ study. SPIE Proceedings 6333, 63331R (2006). Zero‑field hole mobility of pure NPB = 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹. View Source
